molecular formula C23H25N3O3 B2929561 2-(3-(Dimethylamino)propyl)-6,7-dimethyl-1-(pyridin-4-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione CAS No. 886163-72-0

2-(3-(Dimethylamino)propyl)-6,7-dimethyl-1-(pyridin-4-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione

Cat. No.: B2929561
CAS No.: 886163-72-0
M. Wt: 391.471
InChI Key: PXJBQFMHKZHMDR-UHFFFAOYSA-N
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Description

2-(3-(Dimethylamino)propyl)-6,7-dimethyl-1-(pyridin-4-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is a synthetic heterocyclic compound belonging to the 1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione family. Its structure features a fused chromenopyrrole core substituted with a pyridin-4-yl group at position 1, a 3-(dimethylamino)propyl chain at position 2, and methyl groups at positions 6 and 7 (Fig. 1). This compound was synthesized via a one-pot multicomponent reaction (MCR) involving methyl 4-(o-hydroxyphenyl)-2,4-dioxobutanoates, 4-pyridinecarboxaldehyde, and 3-(dimethylamino)propylamine under mild conditions . The synthetic protocol demonstrated a 92% success rate across 240 experiments, with yields ranging from 43% to 86% and purity >95% (HPLC) . The dimethylamino and pyridinyl substituents enhance solubility and electronic diversity, making it a candidate for pharmacological screening .

Properties

IUPAC Name

2-[3-(dimethylamino)propyl]-6,7-dimethyl-1-pyridin-4-yl-1H-chromeno[2,3-c]pyrrole-3,9-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H25N3O3/c1-14-12-17-18(13-15(14)2)29-22-19(21(17)27)20(16-6-8-24-9-7-16)26(23(22)28)11-5-10-25(3)4/h6-9,12-13,20H,5,10-11H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PXJBQFMHKZHMDR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1C)OC3=C(C2=O)C(N(C3=O)CCCN(C)C)C4=CC=NC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H25N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-(3-(Dimethylamino)propyl)-6,7-dimethyl-1-(pyridin-4-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is a complex organic molecule characterized by its unique structure that integrates multiple functional groups. This compound has garnered attention in the field of medicinal chemistry due to its potential biological activities, particularly in pharmacological applications.

Chemical Structure and Properties

The chemical formula of the compound is C27H32N2O6C_{27}H_{32}N_{2}O_{6}, with a molecular weight of approximately 480.6 g/mol. The IUPAC name highlights its intricate structure, which includes a chromeno-pyrrole framework conducive to various biological interactions.

PropertyValue
Molecular FormulaC27H32N2O6
Molecular Weight480.6 g/mol
IUPAC NameThis compound

Biological Activity Overview

Research indicates that this compound exhibits a range of biological activities:

Antioxidant Activity

Studies have demonstrated that derivatives of the chromeno[2,3-c]pyrrole structure possess significant antioxidant properties. These compounds can scavenge free radicals and reduce oxidative stress in biological systems, which is crucial for preventing cellular damage and various diseases .

Enzyme Inhibition

The compound has shown potential as an inhibitor of key enzymes involved in metabolic pathways. For instance, it has been reported to inhibit glucokinase and other enzymes that play a role in glucose metabolism. This activity suggests potential applications in managing diabetes and metabolic disorders .

Antiviral Properties

Notably, some related compounds have been identified as inhibitors of the main protease (Mpro) of SARS-CoV-2. This positions the chromeno-pyrrole derivatives as promising candidates for antiviral drug development .

Case Studies and Research Findings

  • Synthesis and Characterization : A study highlighted an efficient synthetic route for producing diversified libraries of 1,2-dihydrochromeno[2,3-c]pyrrole derivatives. The method employed was compatible with a wide range of substituents, yielding high purity products suitable for biological testing .
  • Biological Testing : In vitro assays have been conducted to evaluate the cytotoxicity and enzyme inhibition potential of this compound. Results indicated that certain derivatives exhibit selective toxicity against cancer cell lines while sparing normal cells .
  • Mechanistic Studies : Further investigations into the mechanism of action revealed that these compounds may modulate signaling pathways associated with apoptosis and cell proliferation, highlighting their dual role as both therapeutic agents and research tools in cancer biology .

Comparison with Similar Compounds

Key Observations:

Synthetic Flexibility : The target compound’s synthesis leverages a one-pot MCR, offering superior efficiency compared to earlier multistep methods (e.g., Vydzhak et al.’s condensations ).

Substituent Effects: Pyridinyl vs. Aminoalkyl Chains: The 3-(dimethylamino)propyl substituent balances solubility and steric effects, whereas hydroxyethyl (e.g., 4{4–19-7} ) or diethylamino variants alter hydrophilicity and metabolic stability. Methyl/Methoxy Groups: Methyl groups at positions 6 and 7 (target compound) simplify synthesis compared to methoxy-substituted analogs (e.g., 6-methoxy in ), which may require protective group strategies.

Yield Trends : Electron-deficient aryl aldehydes (e.g., pyridinyl) reduce reaction times (15–20 min) but yield moderately (43–86%), while electron-rich aldehydes (e.g., trimethoxyphenyl ) necessitate longer heating (2 h) but achieve comparable yields (52%) .

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